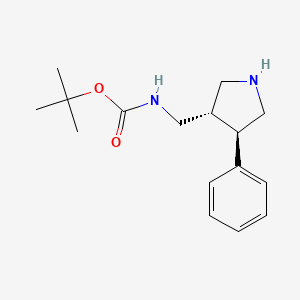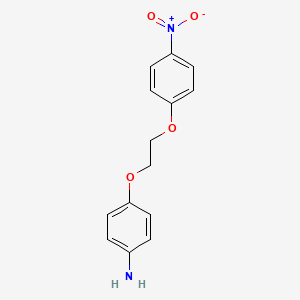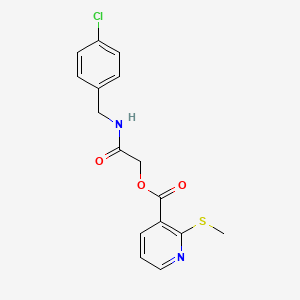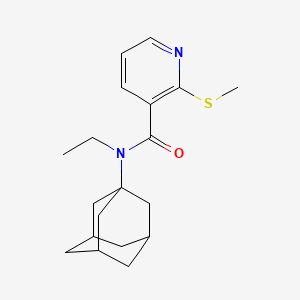
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of chromen-4-one, featuring a dimethylamino group attached to a phenyl ring, and hydroxyl groups at the 7 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide typically involves multi-step organic reactions One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable chromone derivative under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is typically purified using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its dimethylamino group can interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Similar structure with methoxy groups instead of hydroxyl groups.
2-(4-(Dimethylamino)phenyl)-benzothiazole: Contains a benzothiazole ring instead of a chromen-4-one core.
2-Phenyl substituted Benzimidazole derivatives: Contains a benzimidazole ring with phenyl substitution.
Uniqueness
2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and dimethylamino groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H16BrNO4 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one;hydrobromide |
InChI |
InChI=1S/C17H15NO4.BrH/c1-18(2)11-5-3-10(4-6-11)15-9-14(20)12-7-8-13(19)16(21)17(12)22-15;/h3-9,19,21H,1-2H3;1H |
InChI 键 |
FKDWSHWAECFQIG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![1-isopentyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13350593.png)
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)





